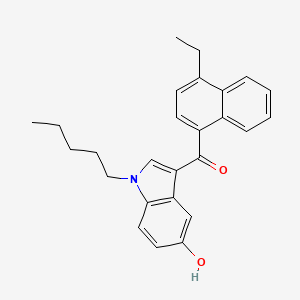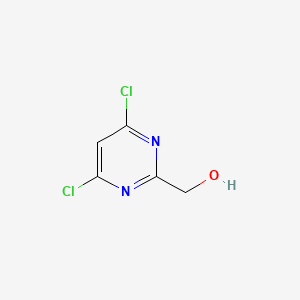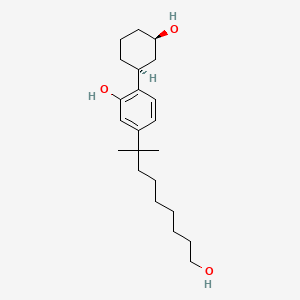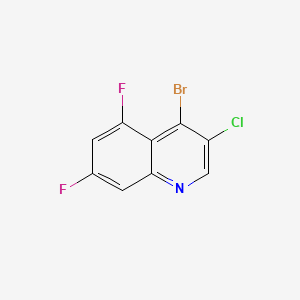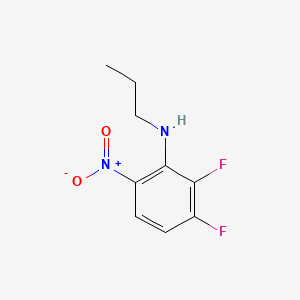
2,3-difluoro-6-nitro-N-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-difluoro-6-nitro-N-propylaniline is an organic compound with the molecular formula C9H10F2N2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and nitro groups, and the amino group is substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-6-nitro-N-propylaniline typically involves a multi-step process:
Fluorination: The fluorine atoms are introduced through a halogen exchange reaction, often using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Alkylation: The propyl group is introduced via a Friedel-Crafts alkylation reaction, using propyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,3-difluoro-6-nitro-N-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction, often using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation with palladium on carbon are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-Propyl 2,3-difluoro-6-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-difluoro-6-nitro-N-propylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-difluoro-6-nitro-N-propylaniline involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoroaniline: Lacks the nitro and propyl groups, making it less reactive in certain chemical reactions.
2,3-Difluoro-6-nitroaniline: Similar structure but lacks the propyl group, affecting its solubility and reactivity.
N-Propyl aniline: Lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.
Uniqueness
2,3-difluoro-6-nitro-N-propylaniline is unique due to the combination of fluorine, nitro, and propyl groups on the aniline structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .
Properties
IUPAC Name |
2,3-difluoro-6-nitro-N-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c1-2-5-12-9-7(13(14)15)4-3-6(10)8(9)11/h3-4,12H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXQEKYLSBPCDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734418 |
Source


|
| Record name | 2,3-Difluoro-6-nitro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250052-21-1 |
Source


|
| Record name | 2,3-Difluoro-6-nitro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

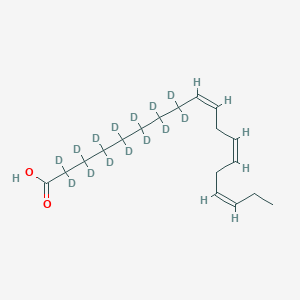
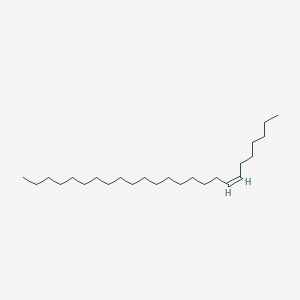
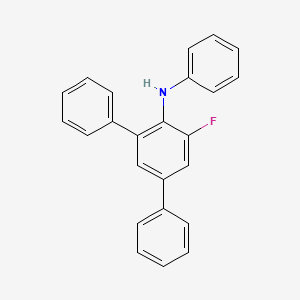
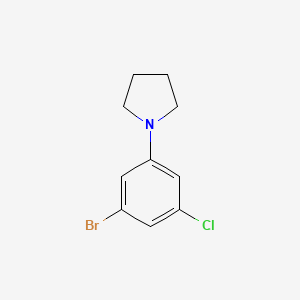
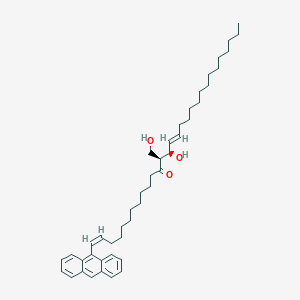
![[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594045.png)
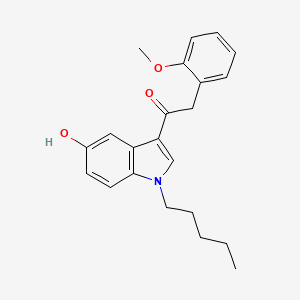
![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone](/img/structure/B594047.png)
